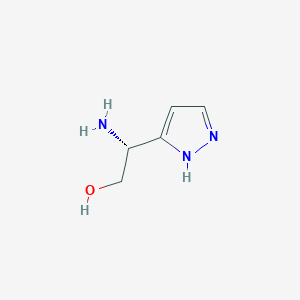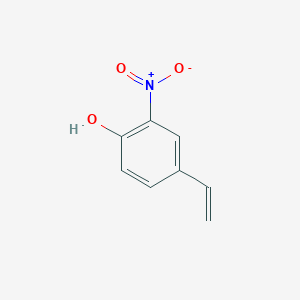
2-Nitro-4-vinylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-vinylphenol is an organic compound with the molecular formula C8H7NO3 It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a nitro group (-NO2) and the hydrogen atom in the ortho position is replaced by a vinyl group (-CH=CH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-vinylphenol typically involves the nitration of 4-vinylphenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:
C8H8O+HNO3→C8H7NO3+H2O
In this reaction, 4-vinylphenol reacts with nitric acid to form this compound and water as a byproduct. The reaction conditions, such as temperature and concentration of the acids, need to be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified using techniques such as recrystallization or distillation to achieve the desired purity for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4-vinylphenol undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenolic hydroxyl group (-OH) can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst or tin (Sn) and hydrochloric acid (HCl).
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Nitro-4-formylphenol or 2-Nitro-4-carboxyphenol.
Reduction: 2-Amino-4-vinylphenol.
Substitution: Various esters or ethers of this compound.
Aplicaciones Científicas De Investigación
2-Nitro-4-vinylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Nitro-4-vinylphenol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The vinyl group can participate in polymerization reactions, forming cross-linked structures that contribute to the compound’s properties in industrial applications.
Comparación Con Compuestos Similares
2-Nitro-4-vinylphenol can be compared with other similar compounds, such as:
4-Vinylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrophenol: Lacks the vinyl group, resulting in different chemical and physical properties.
4-Nitrophenol: Similar nitro group but different position, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
4-ethenyl-2-nitrophenol |
InChI |
InChI=1S/C8H7NO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h2-5,10H,1H2 |
Clave InChI |
BONORWCBNONWAT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)

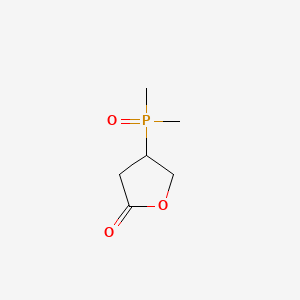
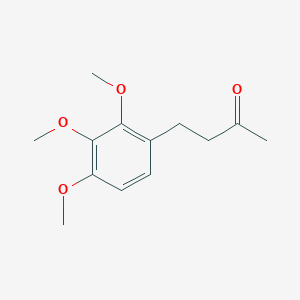
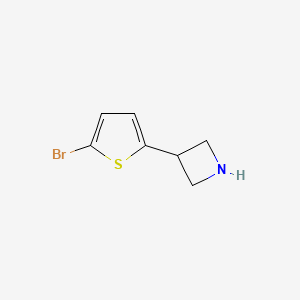

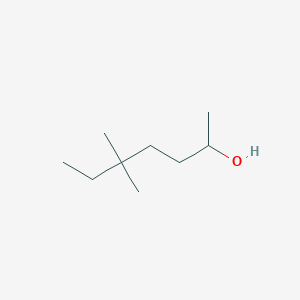

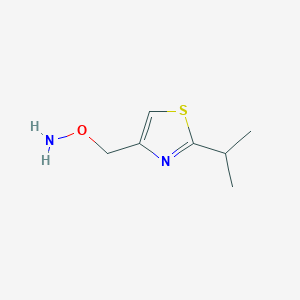
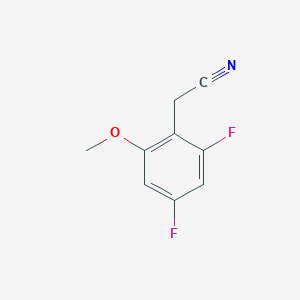

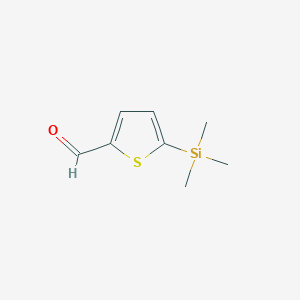
![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
